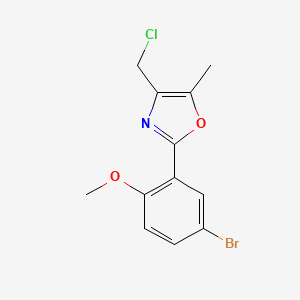
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole
Overview
Description
The compound “methyl 2-(5-bromo-2-methoxyphenyl)acetate” is a related compound with the molecular formula C10H11BrO3 . Another related compound is “5-BROMO-2-METHOXYPHENETHYLAMINE HYDROBROMIDE” with the molecular formula C9H13Br2NO .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 2-(5-bromo-2-methoxyphenyl)acetate” include a boiling point of 171-173 °C and a density of 1.473 g/cm3 . Another related compound, “methyl 2-(5-bromo-2-methoxyphenyl)butanoate”, has a predicted boiling point of 338.7±32.0 °C and a predicted density of 1.328±0.06 g/cm3 .Scientific Research Applications
1. Use in Synthetic Chemistry
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole serves as a reactive scaffold in synthetic chemistry. For example, 2-(Halomethyl)-4,5-diphenyloxazoles, which are structurally similar, are used for synthetic elaboration at the 2-position, enabling the preparation of various substituted oxazoles (Patil & Luzzio, 2016).
2. Synthesis Methods
There are efficient methods for synthesizing compounds like 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole. One such approach involves the highly regioselective halogenation of related oxazoles using N-bromosuccinimide and N-chloro succinimide under mild conditions (Yamane et al., 2004).
3. Formation and Reaction Properties
The formation and reaction properties of related oxazoles have been studied extensively. For instance, the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile yields high yields of 5-aryl-2-chloromethyloxazoles. These compounds, through nucleophilic substitution, afford various secondary amines, tertiary amines, and quaternary ammonium salts (Ibata & Isogami, 1989).
4. Luminescence Properties
Oxazole derivatives, including those similar to 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole, have been synthesized and studied for their photophysical properties. These properties are significant in fields like material science and photophysics (Zhang et al., 2013).
5. Potential in Biological Studies
Although directly related research is limited, structurally similar compounds have been synthesized and evaluated for biological activities such as antiproliferative activity, which indicates potential applications in medicinal chemistry (Narayana et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO2/c1-7-10(6-14)15-12(17-7)9-5-8(13)3-4-11(9)16-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFLOYUTGFXTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




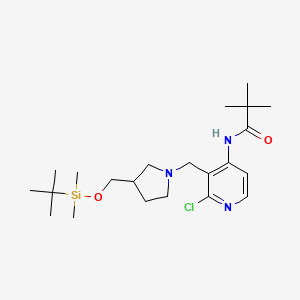
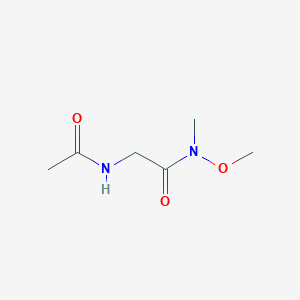
![tert-Butyl [2-({2-amino-4-[(dimethylamino)sulfonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1440441.png)
![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid](/img/structure/B1440443.png)
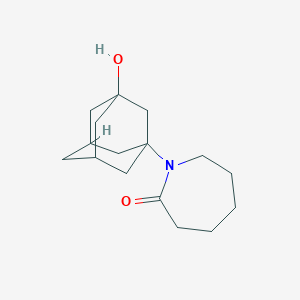
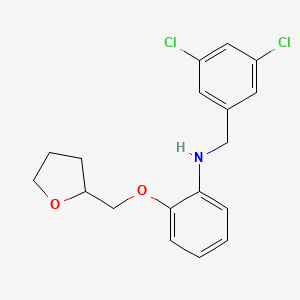
![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)
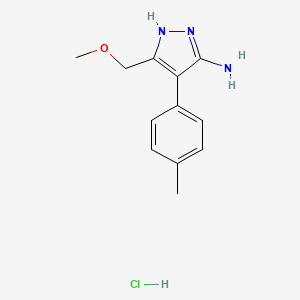

![3-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1440454.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)

![[5-(4,5-Dimethyl-thiazol-2-ylcarbamoyl)-2-oxo-2H-pyridin-1-yl]-acetic acid](/img/structure/B1440459.png)